molecular formula C14H13FN2O3S B2369512 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1790199-81-3

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2369512
CAS No.: 1790199-81-3
M. Wt: 308.33
InChI Key: YLOIAGRDLUULGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thiazolidine ring, combined with the azetidinyl and fluorophenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl intermediate is synthesized by reacting 4-fluorophenylacetic acid with a suitable azetidinone derivative under acidic conditions.

    Acylation Reaction: The azetidinyl intermediate is then acylated with thiazolidine-2,4-dione in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as diabetes and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione can be compared with other thiazolidine derivatives, such as:

    Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar antidiabetic properties.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

The uniqueness of this compound lies in its specific structural features, such as the presence of the azetidinyl and fluorophenyl groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

3-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOIAGRDLUULGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.